N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O5/c1-33-19-8-6-18(7-9-19)28-13-17-10-16-11-23-24(35-15-34-23)12-22(16)30(26(17)32)14-25(31)29-21-5-3-2-4-20(21)27/h2-12,28H,13-15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLGROIZNVFOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5Cl)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine and 4-methoxybenzaldehyde, which undergo condensation, cyclization, and acylation reactions under controlled conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
The compound exhibits significant biological activity due to its unique structure:
- DNA Intercalation: The quinoline structure allows binding to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: It has shown potential as an acetylcholinesterase inhibitor, which is critical in treating neurodegenerative diseases.
Scientific Research Applications
N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide has several notable applications:
Medicinal Chemistry
- Drug Development: Its pharmacological activity makes it a candidate for developing new drugs targeting various diseases.
- Anticancer Activity: Similar compounds have shown efficacy in cancer treatment; thus, this compound may also exhibit anticancer properties.
Biological Research
- Biological Pathway Studies: It can serve as a probe to study interactions within biological systems.
- Mechanistic Studies: Understanding its interaction with specific molecular targets can provide insights into disease mechanisms.
Material Science
- Catalyst Development: The compound might be utilized in synthesizing new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Key Observations :
- Thermal Stability : The target compound likely shares high thermal stability with analogs such as 3h and 4a, which exhibit melting points >250°C due to strong intermolecular hydrogen bonding and rigid aromatic systems .
- Spectral Signatures: The acetamide carbonyl (C=O) stretch (~1,680–1,690 cm⁻¹) and aromatic proton environments (δ 7.3–7.6 ppm) are consistent across quinoline-acetamide derivatives .
- Substituent Effects: The 4-methoxyphenylaminomethyl group may enhance solubility compared to purely hydrophobic analogs (e.g., 3h), while the [1,3]dioxolo ring could increase metabolic stability .
Bioactivity and Functional Comparisons
While bioactivity data for the target compound are unavailable, structurally related compounds exhibit diverse pharmacological profiles:
- Anticancer Activity: Quinoxaline-acetamide derivatives (e.g., from ) inhibit c-Met kinase (IC₅₀ = 0.2–5 μM) and demonstrate antiproliferative effects in cancer cell lines .
- Anti-Inflammatory Activity: EP4 antagonist MF498 (), containing a quinoline-pyrroloacetamide scaffold, reduces joint inflammation in rodent arthritis models (ED₅₀ = 3 mg/kg) .
- Antioxidant Potential: Quinoline derivatives with hydroxyl or methoxy groups (e.g., 5f in ) show radical-scavenging activity, suggesting the target compound may share similar properties .
Biological Activity
N-(2-chlorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and enzyme inhibitory activities, supported by various studies and data.
- IUPAC Name : this compound
- Molecular Formula : C26H22ClN3O5
- Molecular Weight : 491.9 g/mol
- CAS Number : 894561-85-4
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various human tumor cell lines. The findings indicate significant antiproliferative effects:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HT-29 (Colon Cancer) | 0.5 | High |
| EA.hy926 (Endothelial) | 0.15 | Very High |
| HCT116 (Colon Cancer) | 0.04 | Very High |
| 518 A2 (Melanoma) | 0.25 | Moderate to High |
The mechanism of action appears to involve microtubule disruption and G2/M cell cycle arrest, indicating a potential for use in cancer therapy through targeted cytotoxicity .
Antibacterial Activity
The compound has also been screened for antibacterial properties against various strains. Results show moderate to strong activity against:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .
Enzyme Inhibition
Inhibitory effects on key enzymes have been assessed:
| Enzyme | Inhibition Level |
|---|---|
| Acetylcholinesterase (AChE) | Strong |
| Urease | Strong |
This dual inhibition profile highlights the potential of this compound in treating conditions related to enzyme dysregulation .
Case Studies and Research Findings
- Anticancer Studies : A study published in PMC demonstrated that derivatives of similar structures exhibited high antiproliferative activities with specific targeting of cancer cell types. The study emphasized the importance of structure-activity relationships in designing more effective anticancer agents .
- Antibacterial Screening : Another study highlighted the compound's effectiveness against Salmonella typhi and Bacillus subtilis, suggesting it could be explored further in antibiotic development .
- Enzyme Inhibition Research : Research focusing on enzyme inhibition indicated that compounds with similar quinoline structures showed strong inhibitory effects on AChE and urease, which are crucial targets in neurodegenerative diseases and urinary tract infections respectively .
Q & A
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
